1-Boc-5,5-dimethyl-3-piperidone

Description

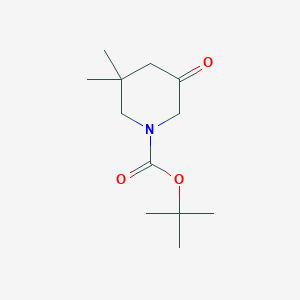

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVWTYQQVHHCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000894-83-6 | |

| Record name | tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 1 Boc 5,5 Dimethyl 3 Piperidone and Its Derivatives

Carbonyl Group Reactivity in the 3-Piperidone Ring

The ketone functionality is a key site for transformations, enabling the introduction of new substituents and the formation of various derivatives through reactions such as reductions, reductive aminations, and carbon-carbon bond-forming reactions.

Reductions to Hydroxypiperidines

The carbonyl group of 1-Boc-5,5-dimethyl-3-piperidone can be readily reduced to a secondary alcohol, yielding the corresponding 1-Boc-5,5-dimethyl-3-hydroxypiperidine. This transformation is fundamental in the synthesis of many biologically active piperidine (B6355638) derivatives.

Common chemical reducing agents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is frequently used in a suitable solvent like methanol (B129727) or ethanol (B145695) to achieve high yields of the hydroxylated product. The general synthesis often involves the reduction of a 3-pyridone derivative to a 3-hydroxypiperidine, which is then protected with a Boc group. mdpi.com Alternatively, the Boc-protected piperidone can be reduced directly. google.com

In addition to chemical methods, biocatalytic reductions have gained significant attention for their high stereoselectivity. Enzymes, particularly ketoreductases (KREDs), can asymmetrically reduce the prochiral ketone to furnish a specific enantiomer of the resulting alcohol, such as (S)-1-Boc-3-hydroxypiperidine. mdpi.comderpharmachemica.comnih.gov This enzymatic approach is advantageous as it operates under mild conditions and can produce chiral intermediates essential for the synthesis of complex pharmaceutical agents. derpharmachemica.comnih.govgoogle.com

Table 1: Reagents for the Reduction of N-Boc-3-Piperidones

| Reagent/Catalyst | Type | Outcome | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Chemical | Racemic 3-Hydroxypiperidine | Low |

| Ketoreductase (KRED) | Biocatalytic | Chiral 3-Hydroxypiperidine | High (Enantioselective) |

| Rhodium on Carbon (Rh/C) | Catalytic Hydrogenation | Racemic 3-Hydroxypiperidine | Low |

Reductive Amination Reactions

Reductive amination provides a direct route to convert the carbonyl group of this compound into a new amine functionality. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to yield the corresponding 3-amino-piperidine derivative.

This two-step, one-pot process is a powerful method for creating C-N bonds. Mild reducing agents are preferred because they must selectively reduce the iminium ion intermediate without reducing the initial ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most commonly employed reagents for this transformation due to their selectivity for imines over ketones. libretexts.org The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate. mdpi.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. libretexts.org

The reaction of this compound with ammonia, a primary amine, or a secondary amine, in the presence of a selective reducing agent, would yield the corresponding primary, secondary, or tertiary 3-aminopiperidine derivative, respectively.

Table 2: Common Reagents for Reductive Amination

| Reagent | Role | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selectively reduces imines in the presence of ketones. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Milder and less toxic alternative to NaBH₃CN. |

| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Lewis Acid | Activates the ketone towards amine addition. |

Alkylation and Derivatization at the Ketone Position

The carbonyl carbon of this compound is electrophilic and can react with various carbon nucleophiles to form new carbon-carbon bonds. This allows for the introduction of alkyl, aryl, and other functional groups at the C-3 position.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the ketone results in the formation of a tertiary alcohol. youtube.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield 1-Boc-3-hydroxy-3,5,5-trimethylpiperidine after an acidic workup. This reaction is a classic and reliable method for installing alkyl or aryl groups at the carbonyl carbon. mdpi.com

Wittig Reaction: The Wittig reaction offers a method to convert the carbonyl group into a carbon-carbon double bond (an alkene). libretexts.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of this compound with this ylide would produce 1-Boc-5,5-dimethyl-3-methylenepiperidine and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orglumenlearning.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

Nitrogen-Atom Reactivity and Protecting Group Manipulations

The Boc group on the piperidine nitrogen provides stability during reactions at other sites of the molecule but can be selectively removed to allow for subsequent functionalization of the nitrogen atom.

Boc Group Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to many nucleophiles and bases. chemicalbook.com However, it is labile under acidic conditions. The removal of the Boc group from this compound unveils the secondary amine, 5,5-dimethyl-3-piperidone, which can then participate in further reactions.

Standard deprotection procedures involve treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. chemicalbook.com Milder methods have also been developed, such as using oxalyl chloride in methanol, which can efficiently cleave the Boc group at room temperature. chemicalbook.com Once deprotected, the resulting secondary amine is a versatile intermediate for further modifications.

N-Alkylation and N-Acylation Reactions

Following the removal of the Boc group, the exposed secondary amine of 5,5-dimethyl-3-piperidone (or its 3-hydroxy derivative) can be readily functionalized through N-alkylation or N-acylation.

N-Alkylation: This involves the formation of a new bond between the piperidine nitrogen and a carbon atom of an alkyl group. A common method is the reaction of the deprotected piperidine with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base. lumenlearning.com The base, such as potassium carbonate (K₂CO₃) or triethylamine, neutralizes the hydrohalic acid formed during the reaction. lumenlearning.comyoutube.com This allows for the synthesis of a wide range of N-substituted piperidines.

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the piperidine nitrogen. It is typically achieved by reacting the secondary amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with trifluoroacetic anhydride would yield the corresponding N-trifluoroacetyl derivative. This transformation is crucial for the synthesis of amides and various other pharmacologically relevant structures.

Ring Functionalization and Derivatization

The functionalization of the piperidine ring of this compound and its analogues is a key strategy for creating molecular diversity. These reactions can introduce new substituents, modify existing ones, or build entirely new ring systems onto the core structure.

Direct functionalization of otherwise unreactive C(sp³)–H bonds is a powerful tool in modern organic synthesis. For piperidine scaffolds, this approach offers a direct route to substituted derivatives that might be challenging to access through traditional methods. While direct C-H functionalization of this compound itself is not extensively documented, studies on closely related N-Boc-piperidine derivatives demonstrate the feasibility and strategies for such transformations.

A notable strategy involves palladium-catalyzed remote C5-arylation. Research has shown that by installing a temporary directing group, it is possible to selectively functionalize the C5 position of the piperidine ring. For instance, a Pd-catalyzed protocol for the direct remote C5-arylation of 1-Boc-3-aminopiperidine has been successfully developed. scispace.com In this process, the amino group at C3 is first converted into a picolinoylamino bidentate directing group. scispace.com This group coordinates to the palladium catalyst, directing the C-H activation and subsequent arylation specifically to the remote C5 position in a stereospecific cis manner. scispace.com The choice of the N1 protecting group was found to be critical for achieving the desired arylation. scispace.com

This methodology provides efficient access to cis-3,5-disubstituted piperidines, which are valuable motifs in medicinal chemistry. scispace.com

Table 1: Palladium-Catalyzed C5(sp³)-H Arylation of a 1-Boc-3-(picolinoylamino)piperidine Derivative scispace.com

| Entry | Aryl Halide | Catalyst | Ligand | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ | - | 2,6-dimethylbenzoic acid | High |

| 2 | 4-Iodotoluene | Pd(OAc)₂ | - | 2,6-dimethylbenzoic acid | High |

Data adapted from a study on 1-Boc-3-(picolinoylamino)piperidine, a derivative of the core subject. scispace.com

Other studies have focused on controlling the selectivity between α- and β-arylation on the N-Boc-piperidine ring by modulating the phosphine (B1218219) ligand used in palladium catalysis. rsc.orgresearchgate.net Flexible biarylphosphine ligands tend to favor the formation of 3-arylpiperidines (β-arylation), whereas more rigid ligands predominantly yield the 2-arylpiperidine (α-arylation) products. rsc.orgresearchgate.net

The ketone at the C3 position is a primary site for substitution reactions in this compound. These reactions are fundamental for introducing a wide variety of functional groups and building molecular complexity.

One of the most common transformations is reductive amination. This reaction converts the C3-ketone into an amine, providing a straightforward route to 3-amino-piperidine derivatives. For example, N-Boc-piperidin-4-one, a structural isomer, successfully undergoes reductive amination with primary amines like 3,4-dichloroaniline (B118046) to yield the corresponding secondary amine products. researchgate.net This principle is directly applicable to the 3-piperidone scaffold.

The ketone can also be reduced to a hydroxyl group, forming the corresponding 1-Boc-5,5-dimethyl-3-piperidinol. This alcohol can then be used in further functionalization reactions.

Furthermore, substitution can occur on the piperidine nitrogen after the removal of the Boc group. A small library of N-substituted piperidine derivatives has been synthesized from a piperidone precursor. researchgate.net These modifications include aza-Michael additions with reagents like acrylonitrile (B1666552) and alkylations with electrophiles such as 2-iodoethanol, demonstrating the versatility of the piperidine nitrogen for derivatization. researchgate.net

Table 2: Examples of Substitution Reactions on Piperidone Scaffolds

| Reaction Type | Starting Material | Reagent(s) | Product Type | Ref. |

|---|---|---|---|---|

| Reductive Amination | N-Boc-piperidin-4-one | 3,4-dichloroaniline, NaBH(OAc)₃ | N-(piperidin-4-yl)aniline derivative | researchgate.net |

| Reduction | This compound | Sodium borohydride | 1-Boc-5,5-dimethyl-3-piperidinol | |

| Aza-Michael Addition | Deprotected Piperidine | Acrylonitrile | N-cyanoethyl piperidine derivative | researchgate.net |

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The piperidone scaffold is an excellent precursor for the synthesis of spiro-heterocycles, with the C3-carbonyl carbon typically becoming the spiro-center.

A variety of synthetic strategies can be employed to construct spirocyclic systems from piperidin-4-one precursors, which are directly analogous to the 3-piperidone . One effective method is a one-pot, three-component reaction. For instance, the reaction of a 1-benzyl-2,6-diarylpiperidin-4-one with potassium cyanide and aniline (B41778) in acetic acid yields a 4-amino-4-cyano piperidine derivative. nih.gov This intermediate can then be further elaborated to form spiro-heterocycles. nih.gov

Another approach involves the reaction of the piperidin-4-one with bifunctional reagents. The reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with reagents such as ethyl chloroacetate (B1199739) or 2-benzylidenemalononitrile in the presence of an ionic liquid catalyst can afford various spiro-heterocyclic systems. nih.gov A different strategy involves a Strecker reaction on 1-benzyl piperidin-4-one with aniline and trimethylsilyl (B98337) cyanide, followed by hydration and condensation to form a spirocyclic imidazolinone. nih.gov

These examples highlight the utility of the piperidone ketone as a handle for constructing complex spirocyclic architectures.

Table 3: Synthesis of Spirocyclic Derivatives from Piperidone Precursors

| Piperidone Precursor | Reagent(s) | Resulting Spirocyclic Moiety | Ref. |

|---|---|---|---|

| 1-Benzyl-2,6-diarylpiperidin-4-one | Ethyl chloroacetate | Spiro-oxazolidinone | nih.gov |

| 1-Benzyl-2,6-diarylpiperidin-4-one | 2-Benzylidenemalononitrile | Spiro-pyran | nih.gov |

Multi-Component Reactions and Cascade Processes Involving the Piperidone Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The piperidone scaffold can serve as a key building block in such processes.

A prime example is the three-component Strecker reaction, which involves a ketone, an amine, and a cyanide source. The one-pot reaction of 1-benzyl-2,6-diarylpiperidin-4-one, aniline, and potassium cyanide to form 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile is a clear demonstration of this principle applied to a piperidone core. nih.gov Such MCRs provide rapid access to complex and densely functionalized piperidine derivatives.

Cascade reactions, which involve a sequence of intramolecular transformations triggered by a single event, are also relevant. For example, the aza-Diels-Alder reaction represents a powerful cascade process for constructing the piperidine ring itself. acs.orgacs.org In this reaction, an in situ-generated imine (like methanimine (B1209239) from formalin and an ammonium (B1175870) salt) reacts with a diene to form a tetrahydropyridine, which is a close relative of the piperidone scaffold. acs.orgacs.org While this specific example builds the ring rather than starting with the pre-formed piperidone, it illustrates the types of complex, one-pot transformations in which this structural class can participate. The functional groups on the this compound could potentially initiate or participate in subsequent cascade sequences after an initial intermolecular reaction.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

1-Boc-5,5-dimethyl-3-piperidone as a Versatile Synthetic Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules. The Boc (tert-butoxycarbonyl) group provides protection for the nitrogen atom, allowing for selective reactions at other positions of the molecule. This protecting group is stable under various reaction conditions but can be easily removed when necessary.

The ketone group at the 3-position is a primary site for a variety of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions to form larger, more complex structures. The gem-dimethyl group at the 5-position provides steric hindrance that can influence the stereochemical outcome of reactions, leading to the formation of specific isomers. This stereocontrol is crucial in the synthesis of chiral drugs, where only one enantiomer may have the desired therapeutic effect. sigmaaldrich.com

The general synthetic utility of this compound is highlighted by its role as a reactant in the preparation of novel inhibitors of the HDM2-p53 protein-protein interaction, which is a key target in cancer therapy. pharmaffiliates.com

Role in the Synthesis of Bioactive Piperidine-Containing Compounds

The structural features of this compound make it an ideal starting material for the synthesis of a wide range of bioactive compounds containing the piperidine (B6355638) scaffold. chemimpex.com The piperidine ring is a common structural element in many FDA-approved drugs. chemenu.com

Pharmaceutical Intermediates and Drug Development

This compound is widely utilized as an intermediate in the development of new pharmaceutical agents. chemimpex.com Its versatility allows chemists to introduce various functional groups and build upon its core structure to create a library of compounds for biological screening. This process is fundamental to modern drug discovery, enabling the identification of lead compounds with potential therapeutic applications.

Precursors for Analgesics and Anti-inflammatory Agents

The piperidine scaffold is a well-established pharmacophore in the design of analgesic and anti-inflammatory drugs. chemimpex.com While specific examples directly utilizing this compound for the synthesis of such agents are not extensively detailed in the provided context, the closely related 1-Boc-3-piperidone is a key intermediate in their development. chemimpex.com This suggests the potential for this compound to serve a similar role, with the gem-dimethyl substitution offering a route to novel structural analogues with potentially improved properties.

Scaffolds for Neuroscience Research and Neurotransmitter System Studies

Piperidine derivatives are of significant interest in neuroscience research due to their structural similarity to neurotransmitters and their ability to interact with various receptors and transporters in the central nervous system. chemimpex.commdpi.com The compound (RS)-piperidine-3-carboxylic acid, known as nipecotic acid, is a potent inhibitor of GABA uptake. mdpi.com The synthesis of novel piperidine-based compounds, facilitated by building blocks like this compound, is crucial for developing new therapeutic agents for neurological disorders. chemimpex.com

Intermediates for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (e.g., Alogliptin, Linagliptin)

Dipeptidyl peptidase IV (DPP-IV) inhibitors, also known as gliptins, are a class of oral medications used to treat type 2 diabetes. nih.gov These drugs work by prolonging the action of incretin (B1656795) hormones, which play a key role in glucose homeostasis. nih.gov While the direct synthesis of Alogliptin and Linagliptin from this compound is not explicitly detailed, the synthesis of various 3-amino substituted piperidines from related starting materials highlights the importance of such building blocks in accessing the core structures of these inhibitors. researchgate.net The development of efficient synthetic routes to these complex molecules is an active area of research.

Precursors for Tyrosine Kinase Inhibitors and Anticancer Agents

Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for anticancer drug development. ed.ac.uknih.gov The piperidine scaffold is a component of some tyrosine kinase inhibitors. For instance, piperazine-based thiazolidinones have been synthesized and shown to have potent anticancer and VEGFR2 tyrosine kinase inhibitory activity. nih.gov this compound can serve as a precursor for the synthesis of novel piperidine-containing compounds that can be evaluated as potential tyrosine kinase inhibitors and anticancer agents. pharmaffiliates.com

Development of Heterocyclic Amino Acids Incorporating Piperidone Moieties

Heterocyclic amino acids are crucial components in modern drug discovery, acting as important scaffolds and building blocks for various therapeutic agents. The incorporation of a piperidine ring, such as that from this compound, into an amino acid structure can impart conformational rigidity and introduce novel pharmacophoric features.

The synthesis of novel heterocyclic amino acids often involves the use of N-Boc protected piperidine derivatives. For example, N-Boc protected piperidine-carboxylic acids have been successfully converted into corresponding β-keto esters, which serve as key intermediates in the regioselective synthesis of pyrazole-based heterocyclic amino acids. This general strategy highlights the potential of suitably functionalized piperidones as starting materials for more complex amino acid structures.

A multi-step route for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been described starting from L-glutamic acid. chemenu.com This further underscores the significance of the N-Boc protected piperidine scaffold in the synthesis of chiral amino-piperidine systems.

While direct literature detailing the use of this compound for the synthesis of heterocyclic amino acids is not abundant, its structure suggests its potential as a precursor. The ketone functionality could be converted to an amino group, and the gem-dimethyl group would provide a unique substitution pattern on the resulting amino acid.

Contributions to Material Science and Polymer Development

Currently, there is limited publicly available research specifically detailing the contributions of this compound to the fields of material science and polymer development. While heterocyclic compounds, including piperidine derivatives, are explored in these areas, the specific application of this compound is not well-documented in scientific literature. Broader research into piperazine-based polymers for antimicrobial applications exists, but this involves a different heterocyclic ring system.

Mechanistic Investigations and Computational Chemistry Studies

Quantum Computational Studies on Piperidone Derivatives and Related Compounds

Quantum computational studies offer a powerful lens through which to examine the intrinsic properties of molecules like 1-Boc-5,5-dimethyl-3-piperidone. These methods can provide detailed information about molecular geometry, electronic structure, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic structure of organic compounds. For piperidone derivatives, DFT calculations can provide optimized geometries, bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, where available, to validate the computational model.

For instance, DFT studies on related piperidine (B6355638) derivatives have been used to determine the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of substituents. rsc.org The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be calculated. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and stability of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. gla.ac.uklakeheadu.ca This analysis involves locating critical points in the electron density and examining the paths of the gradient vector field. The properties at the bond critical points (BCPs), such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative information about the nature of chemical bonds (e.g., covalent vs. ionic).

The Laplacian of the electron density, ∇²ρ(r), is particularly insightful as it reveals regions of local charge concentration (where ∇²ρ(r) < 0) and charge depletion (where ∇²ρ(r) > 0). gla.ac.uknih.gov In a molecule like this compound, a topological analysis could be used to characterize the C=O bond of the ketone, the C-N and C-C bonds of the piperidine ring, and the bonds within the Boc protecting group.

Although a specific topological analysis of the electron density for this compound is not published, studies on other heterocyclic and organic molecules demonstrate the utility of this approach in providing a detailed picture of chemical bonding and substituent effects. lakeheadu.caresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a description of the Lewis-type (bonding) and non-Lewis-type (antibonding) orbitals and their occupancies.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. This analysis reveals the stabilizing energy (E(2)) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions can provide insights into hyperconjugative effects and resonance within the molecule.

For this compound, NBO analysis could elucidate the electronic interactions between the nitrogen lone pair, the carbonyl group, and the adjacent C-C bonds. For example, the interaction between the nitrogen lone pair (donor) and the antibonding orbital of the C=O bond (acceptor) would provide information about the degree of amide-like resonance, which is influenced by the Boc group.

While specific NBO analysis data for this compound is not available, studies on other piperidine and heterocyclic systems have successfully used this method to understand their electronic structure and reactivity.

Solvent Effects on Reactive Sites and Electronic Descriptors

The chemical reactivity and electronic properties of a molecule can be significantly influenced by the solvent in which it is dissolved. For this compound, computational models such as Density Functional Theory (DFT) can be employed to predict how different solvent environments alter its reactive sites. For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) could be simulated to understand their impact on reaction rates and pathways.

These studies typically involve calculating electronic descriptors in various solvents. While specific data for this compound is not extensively published, general principles suggest that solvents can influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom, thereby affecting its reactivity in synthetic transformations.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. researchgate.net

For piperidone derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO is typically centered on the carbonyl group. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net In the case of this compound, the electron-withdrawing nature of the Boc group can influence the energy levels of these orbitals.

A hypothetical FMO analysis for this compound would likely reveal the carbonyl carbon as the primary site for nucleophilic attack and the nitrogen lone pair as a potential site for electrophilic interaction, although the Boc group provides significant steric hindrance.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.7 | Energy difference, indicating stability |

Note: The values in this table are illustrative and would require specific DFT calculations for confirmation.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Calculations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are computational tools used to visualize and analyze the nature of chemical bonding in a molecule. They provide a topological analysis of electron density, revealing regions of covalent bonding, lone pairs, and atomic cores.

For this compound, ELF and LOL calculations would map the high electron density around the oxygen atom of the carbonyl group and the nitrogen atom, corresponding to lone pairs. Covalent bonds between carbon, nitrogen, oxygen, and hydrogen atoms would also be clearly delineated. These analyses offer a more detailed electronic picture than simple orbital diagrams, helping to understand the nuances of bonding and reactivity.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a critical role in molecular recognition and the stability of chemical structures. NCI analysis, based on the reduced density gradient, allows for the visualization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. mdpi.com

In this compound, an NCI analysis would reveal intramolecular interactions, such as those between the bulky tert-butyl group and the piperidone ring. These interactions can influence the conformational preferences of the molecule. Understanding these noncovalent forces is essential for predicting how the molecule will interact with other molecules, including enzymes or receptors. nih.govmdpi.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

This compound serves as a scaffold for the synthesis of various biologically active compounds. pharmaffiliates.com For example, piperidine derivatives are known to interact with a range of protein targets. Molecular docking studies could be performed to investigate the binding of this compound and its derivatives to specific protein active sites.

Such studies would involve generating a 3D model of the ligand and docking it into the binding pocket of a target protein. The results would be scored based on the predicted binding affinity, providing insights into the potential biological activity of the compound. For instance, derivatives of this piperidone could be evaluated as inhibitors of enzymes like acetyl-CoA carboxylase, a target for metabolic diseases. researchgate.net

Future Directions and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. researchandmarkets.com For piperidone synthesis, this translates to the development of routes that are more atom-economical, utilize less hazardous reagents, and reduce waste generation. Traditional methods for synthesizing piperidones, such as the Dieckmann condensation, can involve harsh reaction conditions and the use of large excesses of reagents, leading to significant waste. acs.orgacs.org

Future research will likely focus on implementing greener alternatives. This includes the use of amino acids, such as aspartic acid, as a substitute for ammonia in piperidone synthesis, which presents a more environmentally friendly approach. researchgate.net One-pot synthesis procedures using carbonate bases are also being explored to improve efficiency and reduce waste streams. acs.orgacs.org The application of these green chemistry principles to the synthesis of 1-Boc-5,5-dimethyl-3-piperidone could lead to more sustainable production methods.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions that are both highly selective and efficient. In the realm of piperidone synthesis, research is ongoing to discover and optimize catalytic systems that can deliver desired products with high yields and stereoselectivity. For instance, the conjugate reduction of dihydropyridones to piperidones has traditionally relied on expensive selectrides, but newer methods are exploring the use of more cost-effective reagents like zinc/acetic acid. organic-chemistry.org

Recent advancements have also seen the combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis to simplify the synthesis of complex piperidines. news-medical.nettechnologynetworks.com This modular approach could dramatically reduce the number of steps required to create functionalized piperidones. news-medical.nettechnologynetworks.com The development of enantioselective catalytic three-component couplings of aldehydes, alkynes, and 4-piperidone (B1582916) hydrochloride hydrate is another promising area, allowing for the synthesis of chiral tertiary propargylamines. organic-chemistry.org Applying such novel catalytic systems to the synthesis of derivatives of this compound could unlock new chemical space and facilitate the creation of more complex and potent molecules.

Design and Synthesis of Advanced Piperidone-Based Scaffolds with Tunable Properties

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of natural products and pharmaceutical agents. researchgate.netacs.orgnih.gov The versatility of the piperidone structure allows for the introduction of various substituents, making it a valuable building block in drug discovery. researchgate.net Future research will undoubtedly focus on the design and synthesis of novel piperidone-based scaffolds with finely tuned electronic and steric properties.

A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. kcl.ac.uksemanticscholar.orgresearchgate.net These scaffolds can then be further elaborated into more complex molecules. For example, they have been used to create analogs of donepezil, a drug used in the treatment of Alzheimer's disease. acs.orgkcl.ac.ukresearchgate.net By strategically modifying the substitution pattern on the this compound core, it will be possible to create libraries of compounds with diverse biological activities.

Application in New Therapeutic Areas and Biomedical Research

The piperidine and piperidone structural motifs are found in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, anticancer, and central nervous system activities. researchgate.netresearchgate.netajchem-a.com Piperidone derivatives are being investigated for a range of therapeutic applications, from the treatment of Alzheimer's disease to their potential as antiviral agents. ajchem-a.comnih.gov

Specifically, 2-piperidone derivatives have been designed and synthesized as potential agents for the treatment of Alzheimer's disease by inhibiting Aβ(1-42) self-aggregation and exhibiting anti-inflammatory properties. nih.gov Furthermore, certain piperidone-containing compounds are being explored as curcumin mimics, which have shown potential as anti-inflammatory and anticancer agents. rsc.orgnih.gov The known role of this compound as a reactant in synthesizing inhibitors of the HDM2-p53 protein-protein interaction highlights its potential in cancer therapy. pharmaffiliates.com Future research will likely expand the therapeutic applications of this and related piperidones into new disease areas.

Integration of Advanced Spectroscopic Techniques and In-Situ Monitoring for Reaction Optimization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The integration of advanced spectroscopic techniques for in-situ and operando monitoring of reactions provides real-time insights that can lead to improved yields, selectivity, and safety. chemcatbio.orgresearchgate.net Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for tracking the concentrations of reactants, intermediates, and products throughout a reaction. spectroscopyonline.commdpi.com

For the synthesis involving this compound, in-situ monitoring could be used to precisely control reaction parameters, identify transient intermediates, and ultimately optimize the synthetic route. spectroscopyonline.com This approach allows for a more dynamic and informed approach to process development, moving beyond traditional offline analysis. researchgate.net

Leveraging Artificial Intelligence and Machine Learning for Reaction Design and Prediction

For the synthesis and derivatization of this compound, AI and ML could be employed to:

Predict the optimal catalysts and reaction conditions for a desired transformation. beilstein-journals.org

Design novel piperidone-based scaffolds with specific biological activities.

Accelerate the discovery of new therapeutic agents by screening virtual libraries of compounds. scitechdaily.com

Data Tables

Table 1: Emerging Research Areas and their Potential Impact on this compound

| Future Direction | Potential Impact on this compound |

| Sustainable Synthetic Routes | Development of more cost-effective and environmentally friendly manufacturing processes. |

| Novel Catalytic Systems | Increased efficiency and selectivity in the synthesis of derivatives, enabling access to new chemical entities. |

| Advanced Piperidone Scaffolds | Creation of novel compound libraries with tunable properties for drug discovery. |

| New Therapeutic Applications | Expansion of the use of its derivatives into new disease areas beyond cancer. |

| Advanced Spectroscopic Techniques | Enhanced understanding of reaction mechanisms, leading to optimized and more robust synthetic protocols. |

| Artificial Intelligence and Machine Learning | Accelerated discovery and development of new reactions and bioactive molecules based on the piperidone core. |

Q & A

Q. What are the recommended synthetic routes and purification methods for obtaining high-purity 1-Boc-5,5-dimethyl-3-piperidone?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidone amine group. Key steps include:

- Boc Protection : Reacting 5,5-dimethyl-3-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended for verifying purity (>98%) .

- Characterization : Confirm structure via H/C NMR (peaks for Boc group at ~1.4 ppm and ketone at ~210 ppm) and mass spectrometry (ESI-MS for molecular ion [M+H]+ at m/z 256.3) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .

- Handling : Use gloves, lab coats, and fume hoods to avoid skin contact or inhalation. Quench waste with aqueous acid (e.g., citric acid) before disposal to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in multi-step syntheses (e.g., alkaloid derivatization)?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalysts (e.g., Pd/C for hydrogenation) using design-of-experiments (DoE) frameworks .

- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track Boc deprotection kinetics. For example, monitor the disappearance of the carbonyl peak at ~1700 cm during acidic cleavage .

- Case Study : In a 2022 study, optimal Boc deprotection was achieved using 4M HCl/dioxane at 0°C for 2 hours, yielding 95% free amine without side reactions .

Q. What strategies address batch-to-batch variability in this compound when replicating sensitive assays (e.g., enzyme inhibition studies)?

- Methodological Answer :

- Quality Control : Request batch-specific certificates of analysis (CoA) with HPLC/GC purity data (>98%) and residual solvent reports (e.g., <0.1% DMF) .

- Normalization : Adjust concentrations using peptide content analysis (via UV-Vis at 280 nm) to account for hygroscopicity or salt content differences .

- Example : A 2023 study pre-dried batches under vacuum (24 hours) to standardize water content before kinetic assays .

Q. How should researchers resolve contradictions in experimental data involving this compound (e.g., inconsistent yields in cross-coupling reactions)?

- Methodological Answer :

- Root-Cause Analysis : Apply the PICO framework (Population: reaction setup; Intervention: catalyst type; Comparison: PdCl vs. Pd(OAc); Outcome: yield) to isolate variables .

- Contradiction Matrix : Use TRIZ principles to identify technical conflicts (e.g., high temperature improves kinetics but degrades Boc group). Balance via gradient heating (ramp from 25°C to 60°C over 1 hour) .

- Case Study : A 2024 paper attributed yield discrepancies to trace metal impurities; introducing Chelex resin during purification resolved the issue .

Q. What computational modeling approaches predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level) for nucleophilic attacks on the ketone group.

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to predict reaction rates .

- Validation : Cross-reference computational results with experimental C NMR shifts (Δ ± 2 ppm acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.